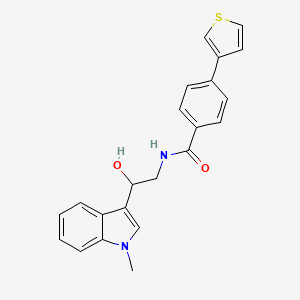

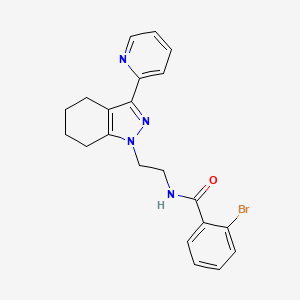

![molecular formula C27H38O6 B2687119 (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione CAS No. 1028449-53-7](/img/structure/B2687119.png)

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is a useful research compound. Its molecular formula is C27H38O6 and its molecular weight is 458.595. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitors of Androgen Biosynthesis

The compound, falling under the category of androsterone derivatives, has been studied for its potential to inhibit androgen biosynthesis. The structure includes a typical steroid shape with variations in the extra E ring, suggesting its role in biological activities related to androgen regulation. This application is vital for understanding and potentially treating conditions associated with androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Synthesis of Carcinogenic Analogs

Research has been conducted on the optimization of the synthesis of potentially carcinogenic cyclopenta[a]phenanthrenes, including the creation of various analogs such as the 11-trifluoro, 11-cyano, and 11-amino derivatives. These studies are crucial for understanding the chemical properties and carcinogenic potentials of these compounds, aiding in the development of new cancer research methodologies (Coombs, 1999).

Cardiac Aglycone Source

Another significant application of a related compound was discovered in the root bark of Periploca sepium Bunge, a traditional Chinese medicine. This finding highlights the compound's relevance in traditional medicine and its potential pharmacological benefits, particularly in cardiac health (Zhang, Bao, Wu, Yu, & Li, 2012).

Anti-Carcinogenic Properties

The synthesis and structural analysis of cyclopenta[a]phenanthrenes have been pivotal in studying their carcinogenicity. These compounds, closely related to steroids, show varying degrees of activity as skin carcinogens in mice, providing a basis for understanding how structural differences influence carcinogenic potential. This research aids in the development of strategies for cancer prevention and treatment (Coombs, Bhatt, & Croft, 1973).

Novel Synthesis Approaches

Efforts have been made to develop novel synthetic approaches for derivatives of cyclopenta[a]phenanthrenes, enhancing the efficiency and application range of these compounds in scientific research. These methods enable the exploration of new chemical spaces for pharmacological and material science applications (Sayahi, Saghanezhad, & Mahdavi, 2017).

Antimicrobial and Antitumor Activities

The synthesis and biological evaluation of triorganotin(IV) derivatives have revealed significant antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents, highlighting the potential of cyclopenta[a]phenanthrenes and their derivatives in combating various diseases (Shaheen, Ali, Rosario, & Shah, 2014).

Eigenschaften

| 1028449-53-7 | |

Molekularformel |

C27H38O6 |

Molekulargewicht |

458.595 |

IUPAC-Name |

(3R,7R,10R,13S,14S,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

InChI |

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16?,17-,18-,24-,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

FXUVJKGSDBTXTJ-KNHCKQJNSA-N |

SMILES |

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

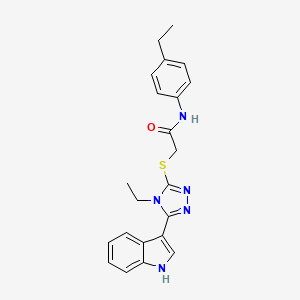

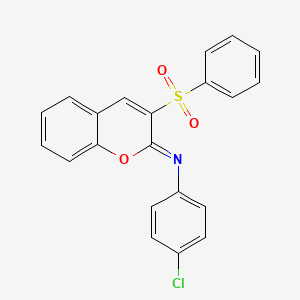

![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)

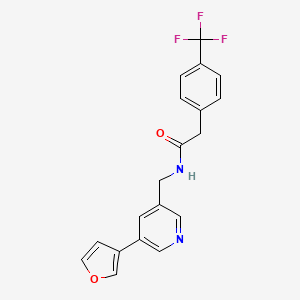

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)

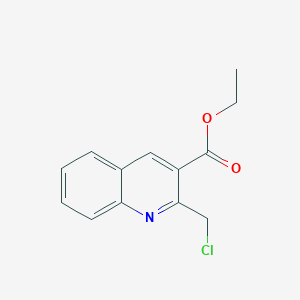

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

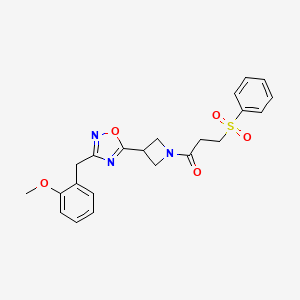

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)